3-(4-Amino-3-methylphenoxy)oxolan-2-one
Overview
Description
3-(4-Amino-3-methylphenoxy)oxolan-2-one is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Review of Phenolic Compounds
Phenolic compounds, such as Chlorogenic Acid (CGA), have been recognized for their multifaceted pharmacological effects, including antioxidant, anti-inflammatory, hepatoprotective, cardioprotective, and neuroprotective activities, among others. These compounds play crucial roles in modulating lipid metabolism and glucose homeostasis, potentially offering therapeutic benefits in conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity (M. Naveed et al., 2018).
Anti-Inflammatory and Immunomodulatory Effects of Polyphenols
Polyphenols have demonstrated significant anti-inflammatory and immunomodulatory effects by targeting various components of the inflammatory response. These effects are mediated through the modulation of immune cell regulation, cytokine synthesis, gene expression, and the activity of enzymes involved in oxidative stress and inflammation (N. Yahfoufi et al., 2018).
Interaction of Polyphenols with Proteins
The interactions between polyphenols and proteins can significantly affect the structure, functionality, and nutritional properties of both compounds. These interactions, influenced by factors such as temperature, pH, and concentration, can alter the solubility, thermal stability, and antioxidant capacity of proteins, highlighting the complexity and potential nutritional implications of such interactions (T. Ozdal et al., 2013).
Polyphenol Oxidases in Plants and Fungi
Research on polyphenol oxidase (PPO) enzymes in plants and fungi has revealed their structural diversity, distribution, and functional roles, including their involvement in resistance to pathogens and herbivores, and potential applications in biosynthetic processes. The variability among species and the specific expression patterns of PPO genes underscore the enzyme's complexity and its potential biotechnological applications (A. Mayer, 2006).
Mechanism of Action
- The primary target of 3-(4-Amino-3-methylphenoxy)oxolan-2-one is not explicitly mentioned in the available literature. However, we can infer that it belongs to the group of synthetic auxins, which are growth regulators. Other herbicides in this group include dicamba, mecoprop, and 2,4-D .
Target of Action
Properties
IUPAC Name |
3-(4-amino-3-methylphenoxy)oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-6-8(2-3-9(7)12)15-10-4-5-14-11(10)13/h2-3,6,10H,4-5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFDZOSOMYDKGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCOC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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